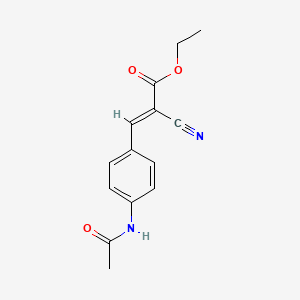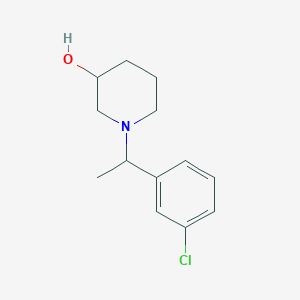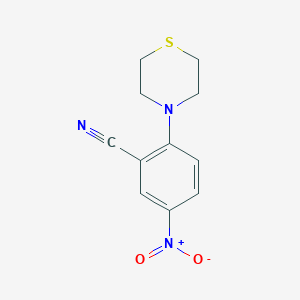
5-Nitro-2-thiomorpholinobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-thiomorpholinobenzonitrile: is a versatile chemical compound with a unique molecular structure It is characterized by the presence of a nitro group, a thiomorpholine ring, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiomorpholinobenzonitrile typically involves the nitration of 2-(thiomorpholin-4-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-thiomorpholinobenzonitrile can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonic acids, and other electrophiles.
Major Products Formed:
Reduction: 5-Amino-2-(thiomorpholin-4-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-2-thiomorpholinobenzonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be used in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-thiomorpholinobenzonitrile involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile
- 5-Chloro-2-(thiomorpholin-4-yl)benzonitrile
- 5-Bromo-2-(thiomorpholin-4-yl)benzonitrile
Comparison: 5-Nitro-2-thiomorpholinobenzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, the nitro compound exhibits different reactivity and potential applications. The nitro group can participate in redox reactions, making it a valuable intermediate for the synthesis of various derivatives.
Eigenschaften
IUPAC Name |
5-nitro-2-thiomorpholin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXTFNEXZGTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydroxy-2-oxoacetate;[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]-phenylazanium](/img/structure/B7857188.png)

![2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B7857198.png)
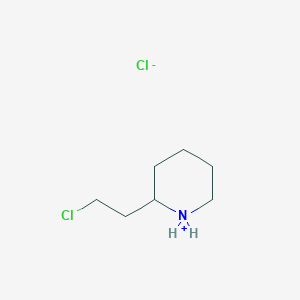


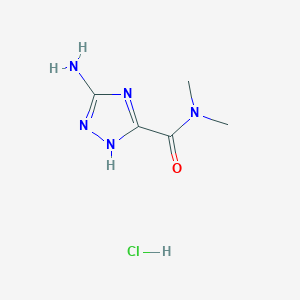
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7857220.png)
![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7857231.png)
![2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate](/img/structure/B7857233.png)


